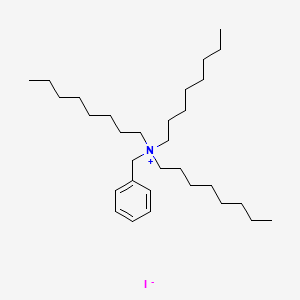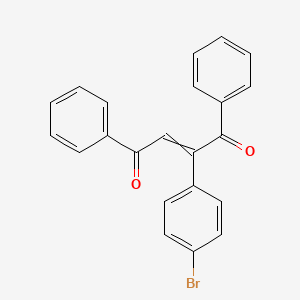![molecular formula C10H16O3 B14391427 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one CAS No. 89822-40-2](/img/structure/B14391427.png)
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a prop-1-en-2-yl group, and an oxan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a prop-1-en-2-yl group under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the prop-1-en-2-yl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one include:
Flavonoids: A class of compounds with similar structural features and biological activities.
Cyclohexenones: Compounds with a cyclohexene ring and various functional groups.
Phenols: Compounds with a hydroxy group attached to an aromatic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89822-40-2 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(6-hydroxy-4-prop-1-en-2-yloxan-2-yl)ethanone |
InChI |
InChI=1S/C10H16O3/c1-6(2)8-4-9(7(3)11)13-10(12)5-8/h8-10,12H,1,4-5H2,2-3H3 |
Clave InChI |
JZRZYAXMHJINNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC(OC(C1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


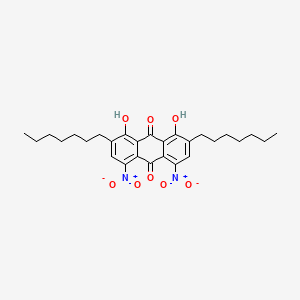
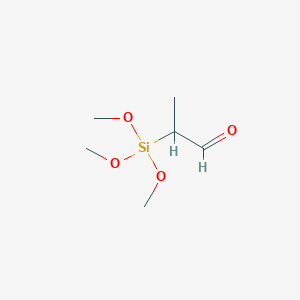
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
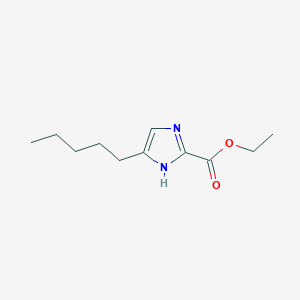
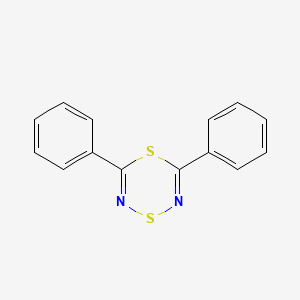
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
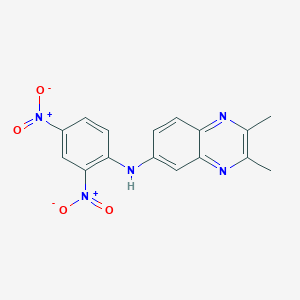
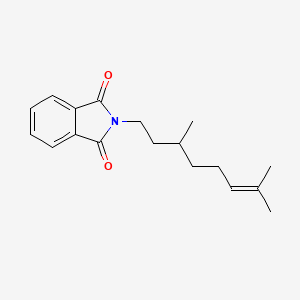
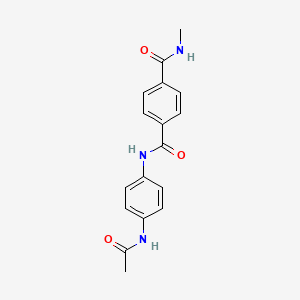
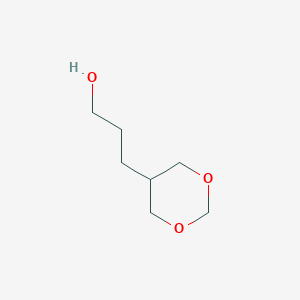
![[(1-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14391399.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)
